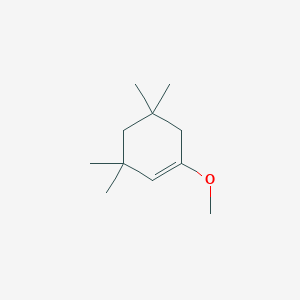
1-Methoxy-3,3,5,5-tetramethylcyclohex-1-ene
Description
1-Methoxy-3,3,5,5-tetramethylcyclohex-1-ene is an organic compound with the molecular formula C11H20O It is a derivative of cyclohexene, featuring a methoxy group and four methyl groups attached to the cyclohexene ring
Properties
CAS No. |
61268-01-7 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-methoxy-3,3,5,5-tetramethylcyclohexene |
InChI |
InChI=1S/C11H20O/c1-10(2)6-9(12-5)7-11(3,4)8-10/h6H,7-8H2,1-5H3 |
InChI Key |
ARNVWKQDTCPITK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(C1)(C)C)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-3,3,5,5-tetramethylcyclohex-1-ene can be achieved through several methods. One common approach involves the alkylation of cyclohexene derivatives with methoxy and methyl groups under controlled conditions. The reaction typically requires a strong base, such as sodium hydride, and a suitable solvent, like tetrahydrofuran (THF), to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon can be employed to promote the alkylation reactions. The reaction conditions, including temperature and pressure, are optimized to ensure maximum conversion and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-3,3,5,5-tetramethylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexene derivatives.
Scientific Research Applications
1-Methoxy-3,3,5,5-tetramethylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-3,3,5,5-tetramethylcyclohex-1-ene involves its interaction with specific molecular targets and pathways. The methoxy group and the methyl groups play a crucial role in its reactivity and binding affinity. The compound can undergo cycloaddition reactions, such as the Diels-Alder reaction, to form more complex structures . These reactions are facilitated by the electron-donating and electron-withdrawing properties of the substituents on the cyclohexene ring.
Comparison with Similar Compounds
Similar Compounds
1-Methylcyclohexene: A simpler derivative of cyclohexene with a single methyl group.
3-Methylcyclohexene: Another derivative with a different methyl group position.
4-Methylcyclohexene: Similar to 1-Methylcyclohexene but with the methyl group in a different position.
Uniqueness
1-Methoxy-3,3,5,5-tetramethylcyclohex-1-ene is unique due to the presence of both a methoxy group and four methyl groups, which significantly influence its chemical properties and reactivity. This combination of substituents makes it a valuable compound for various synthetic and research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


